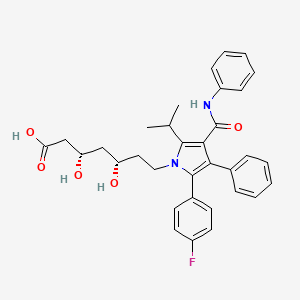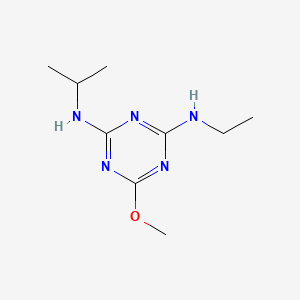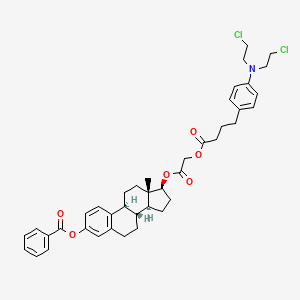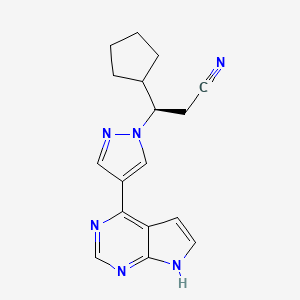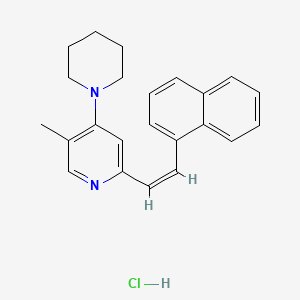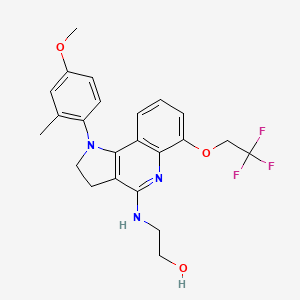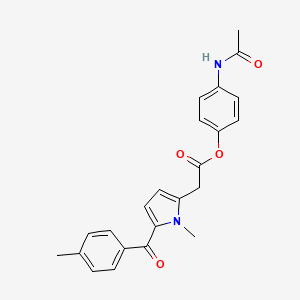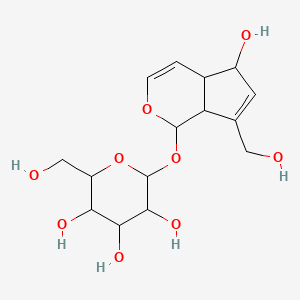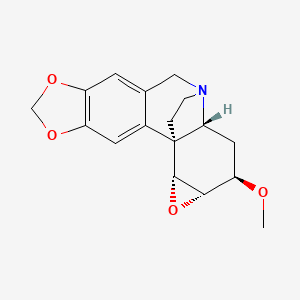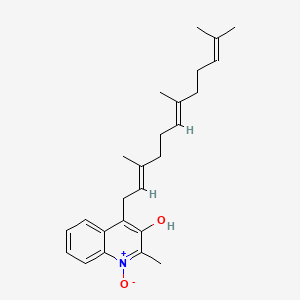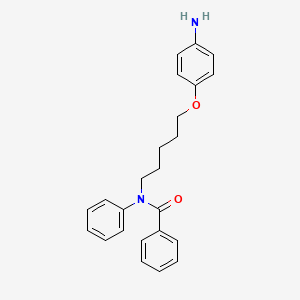
BENZANILIDE, N-(5-(p-AMINOPHENOXY)PENTYL)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzanilide, N-(5-(p-aminophenoxy)pentyl)- is a bioactive chemical.
Aplicaciones Científicas De Investigación
Anticonvulsant Activities
Benzanilide derivatives, including N-(5-(p-aminophenoxy)pentyl) benzanilide, have been studied for their anticonvulsant properties. For example, Clark, Lin, and Sansom (1986) demonstrated that a series of 2- and 3-aminobenzanilides, related to the benzanilide structure, exhibit significant anticonvulsant activity in mice. The studies aimed to explore the relationship between benzamide structure and anticonvulsant effects (Clark, Lin, & Sansom, 1986).
Applications in Oligonucleotide Synthesis
The use of benzanilide derivatives in oligonucleotide synthesis has been explored. Schulhof, Molko, and Teoule (1987) found that phenoxyacetyl and methoxyacetyl groups, similar to those in benzanilides, are effective in protecting amino groups in the synthesis of modified DNA, demonstrating the potential of benzanilide derivatives in genetic research and biotechnology (Schulhof, Molko, & Teoule, 1987).
Analytical Chemistry Applications
In analytical chemistry, benzanilides are used as derivatization agents. Ramos, Tyson, and Curran (1998) described a method involving benzanilide derivatives for the determination of acetaminophen using flow injection and FTIR spectrophotometry. This highlights the role of benzanilide compounds in analytical methodologies (Ramos, Tyson, & Curran, 1998).
Inhibition of Histone Deacetylase
Benzamide derivatives, including benzanilides, have been evaluated for their inhibitory activity against histone deacetylase. Suzuki et al. (1999) reported that certain benzamide derivatives show significant inhibition of histone deacetylase, indicating potential applications in cancer research and therapy (Suzuki et al., 1999).
Inhibition of Complex II Activity in Mitochondria
Research by White (1987) examined substituted benzanilide compounds for their ability to inhibit Complex II activity in mitochondria. These studies are crucial for understanding mitochondrial function and developing treatments for mitochondrial disorders (White, 1987).
Propiedades
Número CAS |
102955-75-9 |
|---|---|
Nombre del producto |
BENZANILIDE, N-(5-(p-AMINOPHENOXY)PENTYL)- |
Fórmula molecular |
C24H26N2O2 |
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
N-[5-(4-aminophenoxy)pentyl]-N-phenylbenzamide |
InChI |
InChI=1S/C24H26N2O2/c25-21-14-16-23(17-15-21)28-19-9-3-8-18-26(22-12-6-2-7-13-22)24(27)20-10-4-1-5-11-20/h1-2,4-7,10-17H,3,8-9,18-19,25H2 |
Clave InChI |
BJOORUYNSFEIDG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)N(CCCCCOC2=CC=C(C=C2)N)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C(=O)N(CCCCCOC2=CC=C(C=C2)N)C3=CC=CC=C3 |
Apariencia |
Solid powder |
Otros números CAS |
102955-75-9 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Benzanilide, N-(5-(p-aminophenoxy)pentyl)- |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B1666108.png)
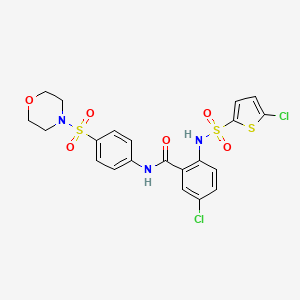
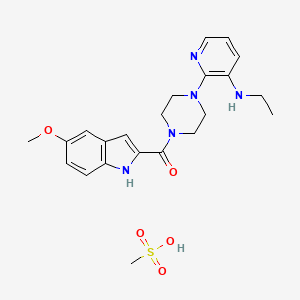
![1-[4-(2-Aminopyrimidin-4-yl)oxyphenyl]-3-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]urea](/img/structure/B1666111.png)
